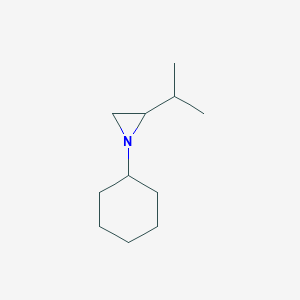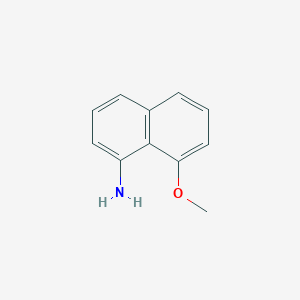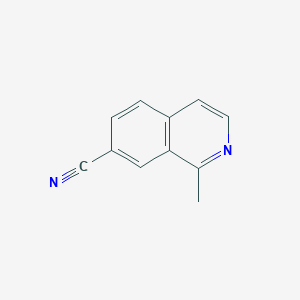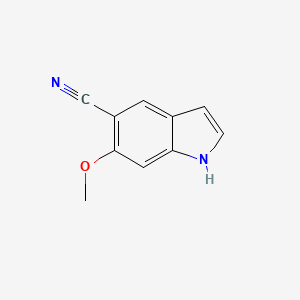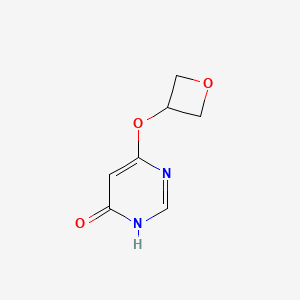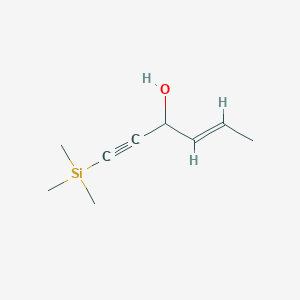
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is an organic compound that features a trimethylsilyl group attached to a hex-4-en-1-yn-3-ol backbone. This compound is of interest due to its unique structural properties, which include both an alkyne and an alkene functional group, as well as a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol typically involves the following steps:
Formation of the Alkyne: The initial step often involves the formation of the alkyne group through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction, where a trimethylsilyl chloride reacts with the alkyne in the presence of a base like triethylamine.
Formation of the Alkene: The alkene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Hydroxyl Group Introduction: The hydroxyl group can be added through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific bioactive molecule it is part of.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is unique due to the presence of both an alkyne and an alkene functional group, along with a hydroxyl group, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H16OSi |
|---|---|
Molekulargewicht |
168.31 g/mol |
IUPAC-Name |
(E)-1-trimethylsilylhex-4-en-1-yn-3-ol |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-6,9-10H,1-4H3/b6-5+ |
InChI-Schlüssel |
XDGOIFRYGGQMEB-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C(C#C[Si](C)(C)C)O |
Kanonische SMILES |
CC=CC(C#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)




![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
